Gestrinone
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(8S,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXHLWLUDYTGC-ANULTFPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023094 | |
| Record name | Gestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Gestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
16320-04-0 | |
| Record name | Gestrinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16320-04-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gestrinone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016320040 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gestrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gestrinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (17a)-13-Ethyl-17-hydroxy-18,19-dinorpregna-4,9,11-trien-20-yn-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GESTRINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1421533RCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gestrinone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002720 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150-152 | |
| Record name | Gestrinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11619 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Pharmacological Mechanisms of Action of Gestrinone
Molecular Interactions with Steroid Receptors
Gestrinone exerts its effects primarily through interactions with various steroid hormone receptors, modulating their activity and influencing downstream physiological processes.
Progesterone (B1679170) Receptor (PR) Binding and Activity Profile
This compound exhibits a high affinity for the progesterone receptor (PR) fishersci.co.uk. Its activity profile at the PR is complex, demonstrating mixed progestogenic and antiprogestogenic properties, effectively functioning as a partial agonist or a selective progesterone receptor modulator (SPRM) fishersci.co.uk. While the this compound-PR complex shows poor translocation to the nucleus, leading predominantly to an anti-progestogenic effect, some progestomimetic actions have also been observed wikipedia.orgguidetopharmacology.org. A notable effect is its anti-progesterone activity on endometrial tissue and ectopic endometrial implants fishersci.canih.gov. By inhibiting the effects of endogenous progesterone, this compound reduces the growth and activity of endometrial tissue. Furthermore, it exerts strong progestogenic activity through the β progesterone receptor (PRβ), which leads to increased expression of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) and ovarian aromatase.
Androgen Receptor (AR) Binding and Activity Profile
This compound binds to the androgen receptor (AR) with relatively high affinity, and in some studies, it has shown the highest binding affinity among steroid receptors wikipedia.orgguidetopharmacology.org. It acts as a weak agonist of the AR, classifying it as an anabolic-androgenic steroid (AAS) fishersci.co.uk. This interaction with the AR contributes to its mild androgenic and anabolic effects wikipedia.org. Through its binding to AR, this compound can lead to a reduction in estrogen production by inhibiting aromatase activity wikipedia.org. In in vitro studies, it has demonstrated moderate agonist activity on prostatic androgen receptors, although this activity was found to be low in several in vivo experiments nih.gov.
Estrogen Receptor (ER) Binding and Modulation
This compound binds to the estrogen receptor (ER) with a relatively "avid" affinity fishersci.co.uk, and is described as binding moderately well to estrogen receptors wikipedia.org. Despite its ability to occupy ERs, the this compound-ER complex does not efficiently activate estrogen-responsive genes, which contributes significantly to its potent antiestrogenic action wikipedia.orgguidetopharmacology.org. This strong antiestrogenic profile is considered a prominent pharmacological feature of this compound wikipedia.org. Its anti-estrogenic action is further enhanced by the inhibition of aromatase and the modulation of inflammatory pathways wikipedia.org. This compound also exhibits functional antiestrogenic activity within the endometrium fishersci.co.uknih.gov, with its anti-estrogenic potential being increased by the action of enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase.
Interaction with Aldosterone (B195564) and Glucocorticoid Receptors
Research indicates that this compound displays an affinity for both aldosterone and glucocorticoid receptors wikipedia.orgguidetopharmacology.org. It has been noted to exert an antagonistic action on glucocorticoid receptors. Additionally, this compound possesses anti-aldosterone characteristics and demonstrates an affinity for aldosterone receptors.
Influence on Sex Hormone-Binding Globulin (SHBG)
A significant aspect of this compound's pharmacological profile is its influence on Sex Hormone-Binding Globulin (SHBG). This compound decreases circulating levels of SHBG fishersci.cafishersci.co.uknih.govwikipedia.orgguidetopharmacology.org. This reduction in SHBG leads to an increase in the levels of free testosterone (B1683101), which is the biologically active form of the hormone fishersci.cafishersci.co.ukwikipedia.orgguidetopharmacology.org. This compound also interacts with estrogen receptors, which contributes to reducing the binding of SHBG to testosterone in the plasma wikipedia.org. While some research suggests that this compound does not appear to bind directly to SHBG fishersci.co.uk, it exhibits antagonist activity against SHBG wikipedia.orgguidetopharmacology.org, which likely contributes to its effect on SHBG levels.
The following table summarizes the relative binding affinities of this compound to various steroid receptors:
| Receptor | Relative Affinity (%) (Reference Ligand = 100%) fishersci.co.uk |
| Progesterone Receptor (PR) | 75–76 |
| Androgen Receptor (AR) | 83–85 |
| Estrogen Receptor (ER) | <0.1 |
| Glucocorticoid Receptor (GR) | 3–10 |
| Mineralocorticoid Receptor (MR) | 77 |
Endocrine System Regulation by this compound
This compound significantly influences the endocrine system, primarily by acting on the hypothalamic-pituitary-gonadal axis. It inhibits the release of pituitary gonadotropins, specifically follicle-stimulating hormone (FSH) and luteinizing hormone (LH) fishersci.cafishersci.co.uknih.gov. This inhibition includes the suppression of the mid-cycle surge of LH and FSH, though it may not significantly affect basal levels of these hormones fishersci.co.uknih.gov. The suppression of gonadotropins leads to diminished ovarian steroidogenesis and a subsequent decrease in ovarian estrogen production wikipedia.org. This decline in ovarian hormone secretion rapidly results in the atrophy of endometrial tissue fishersci.canih.gov. This compound also possesses anti-gonadal properties fishersci.canih.gov. Beyond its central actions, this compound directly affects the endometrium and ectopic endometrial receptors, leading to endometrial and ectopic endometrial atrophy through its anti-progesterone and anti-estrogen effects fishersci.canih.gov. Studies have shown that this compound can cause a reduction in circulating estradiol (B170435) levels by approximately 50% fishersci.co.uk. The compound has also been noted to induce atrophy of the endometrial tissue within the uterus, resulting in a thinner endometrial lining.
Hypothalamic-Pituitary-Gonadal (HPG) Axis Inhibition
The primary action of this compound involves the inhibition of the hypothalamic-pituitary-gonadal (HPG) axis. drugbank.comprobes-drugs.org It achieves this by decreasing the secretion of gonadotropin-releasing hormone (GnRH) from the hypothalamus. patsnap.com This central action subsequently leads to a reduction in the release of gonadotropins from the pituitary gland. nih.govdrugbank.compatsnap.com While its inhibitory effect on gonadotropin synthesis is considered weak, the suppression of their release is a key aspect of its mechanism. drugbank.comprobes-drugs.org
Gonadotropin Secretion Suppression (LH and FSH)
A direct consequence of HPG axis inhibition is the suppression of gonadotropin secretion, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.govdrugbank.compatsnap.comendonews.com this compound significantly suppresses the mid-cycle surge of LH and FSH, although it may not affect their basal levels. wikipedia.org This suppression contributes to its anti-gonadal properties and leads to a decline in ovarian hormone secretion. nih.govdrugbank.comwikipedia.org Scientific studies have established that this compound significantly diminishes LH and FSH levels, as observed in ovariectomized rats. researchgate.net
Ovarian Steroidogenesis Inhibition
The reduced secretion of LH and FSH, mediated by this compound's action on the HPG axis, results in diminished ovarian steroidogenesis. patsnap.comwikipedia.org This leads to a decrease in the production of key ovarian steroids, including estrogen (such as 17 beta-estradiol and estrone) and progesterone. nih.govdrugbank.compatsnap.com Studies have shown that while gonadotropins, prolactin, 17 beta-estradiol, estrone (B1671321), progesterone, androstenedione (B190577), and dehydroepiandrosterone (B1670201) sulfate (B86663) generally remain within the physiological follicular phase range, total testosterone and sex hormone-binding globulin (SHBG) levels decrease, and free testosterone levels slightly increase. drugbank.comresearchgate.net
Table 1: Hormonal Changes Induced by this compound Treatment
| Hormone/Parameter | Effect of this compound Treatment | Reference |
| LH (Luteinizing Hormone) | Suppressed peak levels | drugbank.comwikipedia.org |
| FSH (Follicle-Stimulating Hormone) | Suppressed peak levels | drugbank.comwikipedia.org |
| Ovarian Estrogen Production | Decreased | nih.govdrugbank.compatsnap.com |
| Progesterone Production | Decreased | drugbank.com |
| Total Testosterone (TT) | Decreased | drugbank.comresearchgate.net |
| Free Testosterone (FT) | Slightly Increased | drugbank.comresearchgate.net |
| Sex Hormone-Binding Globulin (SHBG) | Decreased | drugbank.comwikipedia.orgnih.gov |
Cellular and Tissue-Level Effects
Beyond its systemic hormonal regulation, this compound exerts direct effects on various cells and tissues, particularly those involved in estrogen-dependent conditions.
Endometrial Atrophy Induction Mechanisms
This compound's impact on the endometrium is characterized by the induction of atrophy, leading to a thinner endometrial lining. patsnap.com This atrophic effect is primarily driven by the decline in ovarian hormone secretion, particularly estrogen, which rapidly leads to the regression of endometrial tissue. nih.govdrugbank.comprobes-drugs.org Additionally, this compound has direct anti-progesterone and anti-estrogen effects on endometrial and ectopic endometrial receptors, contributing to the reduction in growth and activity of endometrial tissue in both uterine and ectopic locations. nih.govdrugbank.compatsnap.comwho.int This mechanism is crucial for alleviating symptoms associated with conditions like endometriosis by decreasing the proliferation of endometrial lesions. patsnap.com
Direct Effects on Endometrial and Ectopic Endometrial Receptors
This compound interacts directly with various steroid hormone receptors present in both the endometrium and ectopic endometrial implants. nih.govdrugbank.comprobes-drugs.org Its binding affinities are notable: it exhibits the highest affinity for androgen receptors (ARs), followed by progesterone receptors (PRs), and to a lesser extent, estrogen receptors (ERs). mdpi.com
Table 2: this compound's Binding Affinity to Steroid Receptors
| Receptor Type | Binding Affinity Level | Reference |
| Androgen Receptors (ARs) | Highest | mdpi.com |
| Progesterone Receptors (PRs) | Moderate | mdpi.com |
| Estrogen Receptors (ERs) | Lower | mdpi.com |
While this compound possesses weak agonist activity on progesterone receptors in certain experimental systems (e.g., rabbit endometrium), its predominant action in human endometrial tissue is anti-progestogenic. drugbank.comprobes-drugs.org The this compound-PR complex is poorly translocated to the nucleus, contributing to its anti-progestogenic effect. mdpi.com Furthermore, its binding to ARs can lead to a reduction in estrogen production by inhibiting aromatase activity, which further suppresses endometrial proliferation. patsnap.comnih.govmdpi.comoatext.com Despite binding to ERs, the this compound-ER complex does not efficiently activate estrogen-responsive genes, reinforcing its potent anti-estrogenic profile, which is considered a striking pharmacological feature. mdpi.com
Anti-inflammatory Properties in Target Tissues
This compound exhibits significant anti-inflammatory properties in target tissues, particularly in the uterus and endometriotic lesions. nih.govmdpi.comnih.gov This anti-inflammatory action is partly attributed to its ability to modulate inflammatory pathways, such as through the nuclear factor kappa B (NF-κB) signaling. mdpi.comoatext.comnih.govaustinpublishinggroup.com It also reduces aromatase's action, contributing to its anti-estrogenic potential, as estrogens can increase cyclooxygenase-2 (Cox-2) activity, leading to increased prostaglandin (B15479496) production and inflammation. oatext.comnih.gov The reduction in inflammation is linked to the activation of androgen receptors by this compound and the concomitant blockade of NF-κB activity. oatext.comaustinpublishinggroup.comaustinpublishinggroup.com Moreover, testosterone itself, whose free levels are increased by this compound, is known to decrease inflammation and relieve pain by inhibiting the NF-κB pathway. austinpublishinggroup.comaustinpublishinggroup.com this compound also leads to a significant decrease in Vascular Endothelial Growth Factor (VEGF) expression in the endometrium, which is relevant given that VEGF gene transcription is dependent on NF-κB activation. austinpublishinggroup.comaustinpublishinggroup.com
Modulation of Enzyme Activity (e.g., Aromatase, 17β-Hydroxysteroid Dehydrogenase)
Furthermore, this compound's anti-estrogenic potency is increased by its action on 17β-hydroxysteroid dehydrogenase enzymes nih.govalfa-chemistry.com. Specifically, this compound has been shown to increase the expression of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) and inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) uni.luciteab.com. 17β-HSD2 is crucial for facilitating the metabolism of the more potent estrogen, estradiol, into the less potent estrone uni.luciteab.comwikipedia.org. Conversely, 17β-HSD1 is involved in the reduction of estrone to estradiol wikipedia.org. This dual inhibitory mechanism, by promoting the conversion of estradiol to estrone and limiting the reverse conversion, contributes to a reduction in local estradiol concentrations, thereby mitigating its pathological effects citeab.com.
Metabolic Pathways and Biotransformation
This compound undergoes active metabolic processing primarily in the liver fishersci.benih.govnih.govwikipedia.org. Its biotransformation pathways are not extensive, with hydroxylation identified as the main metabolic route fishersci.benih.govnih.gov. In addition to hydroxylation, this compound and its metabolites are also subject to glucuronide conjugation, a Phase II metabolic reaction facilitating their excretion.
Hepatic Hydroxylation and Metabolite Activity
The primary metabolic pathway for this compound in the liver involves hydroxylation fishersci.benih.govnih.gov. This process leads to the formation of several metabolites. The main conjugated metabolites identified are 16β-hydroxy,13-ethyl (1-OH) this compound and D-homo this compound fishersci.benih.govnih.gov. In vitro studies have demonstrated that these hydroxylated metabolites retain biological activity, although their potency is weaker compared to the parent compound, this compound fishersci.benih.govnih.gov. Other hydroxylated metabolites at positions such as C-2, C-6, C-16, or C-18 have also been reported. Research using in vitro human liver preparations has detected four closely eluting hydroxylated Phase I metabolites of this compound. Furthermore, some studies have indicated the presence of unidentified hydroxylated metabolites that are excreted as glucuronides.
Excretion Pathways and Half-Life
This compound and its metabolites are primarily eliminated from the body through both urine and feces wikipedia.org. Approximately 40-45% of an administered dose is excreted in the urine, while 30-35% is eliminated via the feces nih.gov. Renal excretion of the unchanged drug accounts for less than 1% nih.gov.
The plasma half-life of this compound is reported to be approximately 24 hours fishersci.benih.govwikipedia.org. Another source indicates a slightly longer elimination half-life of 27.3 hours. Importantly, the metabolites of this compound can be detected for a significantly longer period than the parent compound. For instance, a hydroxylated metabolite has been observed in urine for up to 10 days following administration in animal studies. In human studies, both hydroxylated and glucuronide-conjugated metabolites have been detected, highlighting their extended presence in the body compared to the parent drug.
Pharmacokinetic Data for this compound
| Parameter | Value | Source |
| Plasma Half-Life | ~24 hours; 27.3 hours | fishersci.benih.govwikipedia.org, |
| Excretion (Urine) | 40-45% of dose | nih.gov |
| Excretion (Feces) | 30-35% of dose | nih.gov |
| Renal Excretion (Unchanged Drug) | < 1% | nih.gov |
Therapeutic Efficacy and Clinical Research Applications of Gestrinone
Endometriosis Management
Gestrinone has demonstrated significant efficacy in the management of endometriosis, a chronic condition characterized by the growth of endometrial-like tissue outside the uterus. Clinical studies have focused on its ability to alleviate pain, reduce the size of endometriotic lesions, impact fertility, and provide long-term relief.
Clinical Outcomes: Pain Alleviation (Dysmenorrhea, Pelvic Pain, Dyspareunia)
Clinical trials have consistently shown that this compound effectively reduces pain symptoms associated with endometriosis, including dysmenorrhea (painful menstruation), nonmenstrual pelvic pain, and dyspareunia (painful intercourse). nih.govmedznat.runih.govendonews.com In a study comparing this compound to leuprolide acetate (B1210297), both treatments resulted in significant improvements in all three pain symptoms. nih.gov Another study noted that patients with pelvic pain experienced almost complete remission of their symptoms during treatment. popline.org Symptomatic relief is often achieved within the first month of treatment, with most patients becoming symptom-free by the third month. elmeco.com.br One clinical trial reported that painful symptoms were relieved in all patients within two months of starting therapy. drugbank.com
Table 1: Pain Alleviation in Endometriosis with this compound
| Pain Symptom | Study Findings |
|---|---|
| Dysmenorrhea | Significant reduction observed in multiple studies. nih.govmedznat.runih.govendonews.com |
| Pelvic Pain | Almost complete remission of pain symptoms during treatment. popline.org Significant improvements noted. nih.govmedznat.runih.govendonews.com |
| Dyspareunia | Significant improvements observed. nih.gov Except for one patient with severe endometriosis, all subjects were free of dyspareunia by the second month of treatment. elmeco.com.br |
Morphological Response of Endometriotic Lesions
This compound has been shown to induce a reduction in the size and extent of endometriotic lesions. endonews.comnih.gov Repeat laparoscopy after treatment has confirmed a decrease in the extent of active endometriotic deposits. researchgate.net A study involving women with mild or moderate endometriosis showed a significant decrease in the mean laparoscopic score after six months of treatment. drugbank.com A systematic review and meta-analysis also concluded that this compound reduced the morphologic ovarian response when compared to other medication therapies. medznat.ru This is attributed to this compound's ability to induce endometrial atrophy. nih.gov
Impact on Fertility and Pregnancy Rates in Endometriosis
The impact of this compound on fertility in women with endometriosis has been a key area of investigation. Several studies have reported an increase in pregnancy rates following treatment. medznat.runih.govendonews.com In one clinical trial, of nine women who desired to conceive, six became pregnant within two years after treatment termination, resulting in a 66% conception rate. elmeco.com.br Another study reported a pregnancy rate of 25% after treatment. popline.org A comparative study found a cumulative pregnancy rate of 33% in patients treated with this compound eighteen months after stopping treatment. nih.gov However, it is worth noting that a combination therapy of mifepristone (B1683876) and this compound showed a total pregnancy rate of 72.0% within one year of follow-up. nih.gov
Table 2: Pregnancy Rates Following this compound Treatment for Endometriosis
| Study | Pregnancy Rate | Follow-up Period |
|---|---|---|
| Coutinho et al. | 66% (6 out of 9 patients who desired conception) | Within 2 years post-treatment |
| Fedele et al. | 33% | 18 months post-treatment |
| Thai Study | 25% | Within 6 months post-treatment |
| Wang et al. (Combination Therapy) | 72.0% | 1 year post-treatment |
Long-term Efficacy and Recurrence Rates in Endometriosis
The long-term effectiveness of this compound and the recurrence of endometriosis symptoms after treatment cessation are important considerations. In one study, pain symptoms recurred in 57% of the this compound group during the follow-up period. nih.gov Another long-term follow-up study over five years found that "success" (remission of endometriosis) was observed in 36% of patients in the this compound group, with a "failure" rate of 40%. nih.gov In a separate trial, endometriosis recurred in three patients within six months after an initial eight-month course of treatment. elmeco.com.br A comparative study with a gonadotropin-releasing hormone agonist suggested a tendency for prolonged pain reduction after this compound treatment. nih.gov
Uterine Fibroid (Leiomyoma) Treatment
This compound has also been investigated for the treatment of uterine fibroids, also known as leiomyomas, which are common non-cancerous tumors of the uterus.
Reduction in Uterine and Fibroid Volume
Clinical studies have demonstrated that this compound can effectively reduce the volume of both the uterus and individual fibroids. nih.govnih.govresearchgate.net In a study of 24 women with large myomatous uteri, the mean uterine volume decreased from 724.9 cm³ to 450.73 cm³ after six months of treatment. nih.gov For patients treated for a full year, the mean uterine volume decreased from 689.73 cm³ to 329.22 cm³. nih.gov Another study involving over 300 women found that this compound induced regression of uterine myomas, with a marked reduction in uterine volume observed during the first six months of treatment. nih.govscite.ai An observational study in Italy showed a 32% reduction in uterine volume in premenopausal women treated with this compound for six months. researchgate.net This reduction in volume is also associated with the alleviation of symptoms such as abdominal discomfort and dysuria. nih.gov
Table 3: Reduction in Uterine Volume with this compound Treatment for Uterine Fibroids
| Study | Initial Mean Uterine Volume | Final Mean Uterine Volume | Treatment Duration |
|---|---|---|---|
| Coutinho et al. (1989) | 724.9 cm³ | 450.73 cm³ | 6 months |
| Coutinho et al. (1989) | 689.73 cm³ | 329.22 cm³ | 1 year |
| La Vecchia et al. (as cited in Stewart, 2001) | Not specified | 32% reduction | 6 months |
Effects on Uterine Blood Supply
This compound has been observed to affect the blood supply to the uterus, particularly in the context of uterine leiomyomata (fibroids). Research indicates that the administration of this compound can lead to a reduction in uterine artery blood perfusion. researchgate.netnih.gov This effect is demonstrated by changes in the pulsatility index (PI), a measure of vascular impedance to blood flow. researchgate.net
In a clinical study involving premenopausal women with uterine fibroids, treatment with this compound over a six-month period resulted in a notable increase in the uterine artery PI. researchgate.net This suggests an increase in vascular resistance and a corresponding decrease in blood flow. The reduction in uterine and fibroid volume observed during treatment is considered to be a consequence of this diminished blood perfusion, which is secondary to the state of hypogonadism induced by this compound. researchgate.net The compound's antiestrogen (B12405530) and antiprogesterone properties are central to its mechanism, leading to the suppression of ovarian secretions and subsequent atrophy of endometrial tissue. researchgate.net
| Parameter | Observation | Implication |
|---|---|---|
| Uterine Artery Pulsatility Index (PI) | Significantly increased over a 6-month treatment period | Increased vascular impedance and reduced blood flow to the uterus |
| Uterine & Myoma Volume | Reduced over a 6-month treatment period | Regression of fibroid tissue, linked to decreased blood perfusion |
Investigational and Emerging Clinical Applications
Contraceptive Potential: Inhibition of Implantation
This compound has been investigated for its potential as a contraceptive agent, with research indicating its primary mechanism of action is the inhibition of implantation rather than the inhibition of ovulation. drugbank.comnih.govnih.gov Studies suggest that this compound acts directly on the endometrium, altering its receptivity to a fertilized egg. drugbank.comnih.gov
A preliminary investigation into its use for emergency contraception found that when administered during the periovulatory period, this compound did not significantly affect follicular development, ovulation, the length of the menstrual cycle, or serum levels of estradiol (B170435) and progesterone (B1679170). nih.gov However, it did induce a notable change in the endometrium by decreasing the expression of progesterone receptors (PR). nih.gov This alteration in the hormonal receptor environment of the endometrium is believed to be the key factor in preventing implantation. drugbank.comnih.gov
Further research has demonstrated the practical application of this compound in contraception. A multicenter study using this compound administered via silastic subcutaneous implants found its contraceptive effect to be as effective as the levonorgestrel (B1675169) implant. mdpi.comnih.gov One of the notable characteristics of this compound in this application is its ability to induce a prolonged period of amenorrhea. mdpi.comnih.gov
| Parameter | Finding |
|---|---|
| Follicular Development & Ovulation | Unaffected |
| Menstrual Cycle Length | Unaffected |
| Serum Estradiol (E2) & Progesterone (P) Levels | Unaffected |
| Endometrial Progesterone Receptor (PR) Expression | Decreased |
Role in Estrogen-Dependent Conditions Beyond Endometriosis and Fibroids
This compound's therapeutic potential extends to other estrogen-dependent conditions due to its antiestrogenic and antiprogestogenic properties. wikipedia.orgnih.gov
Hypermenorrhea and Menorrhagia
This compound has been effectively used to manage conditions characterized by excessive menstrual bleeding, such as hypermenorrhea and menorrhagia. wikipedia.orgnih.gov A clinical study involving 19 women with confirmed menorrhagia (menstrual blood loss greater than 80 ml) demonstrated significant efficacy. nih.gov In this study, treatment with this compound resulted in amenorrhea (the absence of menstruation) in a majority of the participants. nih.gov A substantial portion of the remaining subjects experienced a marked reduction in menstrual blood loss, while a smaller group did not respond to the treatment. nih.gov The prolonged amenorrhea induced by this compound makes it a valuable therapeutic option for addressing chronic anemia that can result from heavy menstrual flows. mdpi.comnih.gov
| Clinical Outcome | Number of Patients | Percentage of Patients |
|---|---|---|
| Amenorrhea | 10 | ~53% |
| Markedly Reduced Menstrual Blood Loss | 5 | ~26% |
| No Response | 4 | ~21% |
Premenstrual Dysphoric Disorder
This compound is considered a significant therapeutic possibility for treating menstrual dysphoric disorder, also known as premenstrual dysphoric disorder (PMDD). mdpi.comnih.govnih.gov As a progestin, this compound is understood to act on the central nervous system, which may play a role in improving the symptoms of mood disorders associated with PMDD. nih.gov Its effectiveness in this condition has been noted, particularly in patients who also have a need for contraception. mdpi.comnih.gov The mechanism is thought to be similar to other progestins, like nestorone, which exhibit a neuroprotective effect through binding to brain progesterone receptors. nih.gov
Fibrocystic Breast Disease
This compound has been shown to be effective in the treatment of fibrocystic breast disease, a benign condition characterized by nodularity and pain. nih.govelmeco.com.br Its potent anti-estrogen and anti-progesterone properties are key to its therapeutic action in this context. elmeco.com.br
Clinical trials have documented the regression of breast nodules following this compound therapy. nih.govelmeco.com.br In one study of 28 patients, a significant number experienced complete elimination of nodularity within the first three to six months of treatment. nih.govelmeco.com.br Even in cases where masses were not completely eliminated, a substantial reduction in nodularity was observed. nih.gov A key benefit reported by most patients was the rapid elimination of associated pain and tenderness, often within the first two weeks of starting therapy. nih.govelmeco.com.br Another randomized, placebo-controlled trial involving 105 patients found that this compound treatment resulted in clinical improvement in over half of the patients and complete resolution of symptoms in more than a fifth of the cases. sciensage.info
| Study | Key Finding | Patient Cohort | Source |
|---|---|---|---|
| Observational Study | Complete elimination of nodularity in 20 of 28 patients (71%) within 9 months. | 28 patients | nih.govelmeco.com.br |
| Observational Study | Elimination of pain and tenderness in most cases within the first 2 weeks. | 28 patients | nih.govelmeco.com.br |
| Randomized Controlled Trial | Clinical improvement in 55% of patients. | 105 patients | sciensage.info |
| Randomized Controlled Trial | Complete resolution of symptoms in 22% of patients. | 105 patients | sciensage.info |
Lipedema Management
Lipedema is a chronic condition characterized by a symmetric buildup of adipose tissue in the legs and arms, which can be painful. Recent research has begun to explore the hormonal underpinnings of lipedema, suggesting a connection to gynecological conditions influenced by estrogen. researchgate.net In this context, this compound has been proposed as a potential therapeutic option. researchgate.netnih.gov Its potential utility in lipedema management stems from its ability to modulate specific hormonal pathways. researchgate.net
This compound's therapeutic potential is linked to its anti-inflammatory properties and its ability to counteract progesterone resistance. researchgate.net It has been shown to increase the expression of 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2), an enzyme that metabolizes the potent estrogen, estradiol, into the less potent estrone (B1671321). researchgate.net This action could reduce the pathological effects of estradiol on adipose tissue. researchgate.net Furthermore, this compound has been observed to decrease the activity of ovarian aromatase and the expression of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), both of which are involved in estrogen synthesis. researchgate.net By modulating these hormonal imbalances, this compound represents a promising area of investigation for managing lipedema. researchgate.net While the concept is supported by its mechanism of action, further clinical trials are needed to validate its efficacy in this specific patient population. researchgate.net
Sarcopenia and Muscle Mass Modulation
Sarcopenia, the age-related loss of muscle mass and function, is a growing concern in aging populations. swissinfo.ch The anabolic properties of certain steroids have led to research into their potential for muscle mass modulation. This compound, a 19-norsteroid derivative, exhibits androgenic and anabolic effects, which have garnered interest for its potential application in combating sarcopenia. nih.govnih.gov
The molecule is expected to provide benefits in improving muscle mass in patients with sarcopenia due to its androgenic and antiestrogenic characteristics. nih.govmdpi.com This anabolic effect is considered a desirable attribute, particularly for older women experiencing reduced muscle mass. nih.gov The mechanism behind this is linked to its activity as a weak agonist of the androgen receptor. wikipedia.org this compound has been explored for aesthetic purposes, with subcutaneous implants used off-label to promote increased muscle mass and reduce body fat, leveraging its anabolic action and impact on metabolism. nih.gov While progestins as a class have not been approved for treating sarcopenia due to insufficient research, some synthetic progestins have shown potential in influencing muscle protein synthesis. frontiersin.org The unique profile of this compound suggests a potential role in muscle mass modulation, though more targeted research is required to establish its clinical efficacy and application in treating sarcopenia. nih.govmdpi.com
Comparative Clinical Research and Meta Analyses of Gestrinone
Comparative Efficacy Studies
Clinical research comparing gestrinone and danazol (B1669791) for the treatment of endometriosis has found that both compounds are effective in managing symptoms associated with the condition. slideshare.net Studies have demonstrated a marked improvement in pain symptoms in patients treated with either this compound or danazol. nih.gov
In terms of fertility outcomes following treatment, the reestablishment of menstrual patterns and subsequent pregnancy rates were also nearly alike in both groups. nih.govnih.gov One study reported a cumulative pregnancy rate of 33% in the this compound group and 40% in the danazol group 18 months after treatment cessation. nih.gov However, pain symptoms recurred in 57% of the this compound group and 53% of the danazol group during the follow-up period. nih.gov While efficacy is comparable, some research suggests this compound is better tolerated by patients. nih.gov
Table 1: this compound vs. Danazol Efficacy in Endometriosis
| Outcome Measure | This compound | Danazol | Finding |
|---|---|---|---|
| Symptom Improvement | Similar | Similar | Both treatments showed marked improvement in pain symptoms. nih.govnih.gov |
| Disease Reduction | Not Significantly Different | Not Significantly Different | Repeat laparoscopy did not reveal significant differences in the reduction of disease extent. nih.gov |
| Cumulative Pregnancy Rate (18-month follow-up) | 33% | 40% | Rates were considered nearly alike between the two groups. nih.gov |
| Pain Recurrence Rate (follow-up) | 57% | 53% | Similar rates of pain symptom recurrence were observed. nih.gov |
Comparative studies have evaluated the efficacy of this compound against gonadotropin-releasing hormone (GnRH) agonists, such as leuprolide acetate (B1210297), for treating endometriosis-associated pelvic pain. Research indicates that this compound is at least as effective as depot leuprolide acetate in providing pain relief. nih.gov
A multicenter, double-blind, randomized clinical trial involving 55 women demonstrated significant improvements in dysmenorrhea, deep dyspareunia, and nonmenstrual pain in both the this compound and leuprolide acetate treatment groups. nih.gov A key finding from this study was the difference in pain recurrence following the six-month treatment period. The recurrence of moderate or severe pain symptoms was substantially lower in the patients who received this compound (11.8%) compared to those who received leuprolide acetate (52.9%). nih.gov This suggests a tendency for a more prolonged pain reduction after this compound treatment compared to the GnRH agonist. nih.gov
Table 2: this compound vs. Leuprolide Acetate (LA) Efficacy in Endometriosis
| Outcome Measure | This compound | Leuprolide Acetate | Finding |
|---|---|---|---|
| Pain Relief (Dysmenorrhea, Dyspareunia, Nonmenstrual Pain) | Significant Improvement | Significant Improvement | Both treatments were effective in improving all three pain symptoms. nih.gov |
| Recurrence of Moderate/Severe Pain (6-month follow-up) | 11.8% (2 of 17 patients) | 52.9% (9 of 17 patients) | A significantly lower rate of pain recurrence was observed in the this compound group. nih.gov |
Clinical comparisons between this compound and mifepristone (B1683876) have been conducted, particularly as postoperative adjuvant treatments for endometriosis. The findings suggest that both are safe and effective options. who.intnih.gov
In one study analyzing their efficacy after laparoscopic surgery, the total effective rate was 95% for the this compound group and 91.66% for the mifepristone group, with the difference not being statistically significant. who.int The recurrence rates were also low for both, at 5% for this compound and 8.33% for mifepristone, which were significantly lower than a control group's rate of 23.33%. who.intnih.gov Both treatments led to a decrease in serum estradiol (B170435) (E2) levels, with this compound showing a more pronounced reduction in one study. who.intnih.gov
Another area of research has explored the combination of these two compounds. A study evaluating mifepristone combined with this compound reported a total effective rate of 90.7%, which was significantly higher than the 77.3% effective rate observed in the group receiving this compound alone. nih.govresearcher.life This suggests a potential synergistic effect. The combination therapy also resulted in higher pregnancy rates during follow-up compared to this compound monotherapy. researcher.life
Table 3: this compound vs. Mifepristone Efficacy in Endometriosis
| Study Design | Outcome Measure | This compound | Mifepristone | Finding |
|---|---|---|---|---|
| Comparative Study | Total Effective Rate | 95% | 91.66% | Both were effective, with no statistically significant difference. who.int |
| Recurrence Rate | 5% | 8.33% | Both had significantly lower recurrence rates than the control group. who.intnih.gov | |
| Combination Therapy vs. Monotherapy | Total Effective Rate | 77.3% (monotherapy) | 90.7% (combination) | The combination of mifepristone and this compound was significantly more effective than this compound alone. nih.govresearcher.life |
| Pregnancy Rate (12-month follow-up) | 13.3% (monotherapy) | 29.3% (combination) | The combination therapy group had a significantly higher pregnancy rate. researcher.life |
The comparative efficacy of this compound and dienogest (B1670515) is the subject of ongoing clinical investigation. A randomized controlled clinical trial is currently underway to evaluate the effects of implantable this compound compared to oral dienogest for relieving complaints related to endometriosis. clinicaltrials.govclinicaltrials.govcenterwatch.com
This prospective study aims to recruit 70 adult female patients who will be randomly allocated to receive either implantable this compound pellets or oral dienogest. clinicaltrials.govclinicaltrials.gov The trial will compare the therapies based on their effects on the severity of dysmenorrhea, dyspareunia, and non-cyclical pelvic pain, which will be assessed using both verbal and visual analogue scales. clinicaltrials.govclinicaltrials.gov Further outcome measures include the level of uterine bleeding, systemic effects on hormonal and lipid profiles, changes in endometriosis lesions and endometrial thickness via ultrasound, quality of life, and sexual function. clinicaltrials.govclinicaltrials.gov The results of this head-to-head comparison are anticipated to provide direct evidence on the relative efficacy of these two treatments for endometriosis.
The efficacy of this compound has been established in double-blind, randomized, placebo-controlled trials. In the first such trial for any endometriosis treatment, the impact of this compound was clearly demonstrated. nih.gov
The study found a significant difference in disease progression between the two groups. Among patients receiving a placebo, the disease deteriorated in 47% of cases. In stark contrast, none of the patients who were prescribed this compound experienced a deterioration of their endometriosis. nih.gov Furthermore, the research confirmed a statistically significant improvement in the disease state within the this compound group compared to the placebo group. nih.gov These findings affirm that this compound is an effective treatment for endometriosis. nih.gov A more recent clinical study is also underway to evaluate the safety and efficacy of a subdermal this compound implant against a placebo pellet for managing endometriosis-related pelvic pain. veeva.com
Table 4: this compound vs. Placebo Efficacy in Endometriosis
| Outcome Measure | This compound | Placebo | Finding |
|---|---|---|---|
| Disease Deterioration | 0% (0 of 18 patients) | 47% (8 of 17 patients) | A statistically significant difference, with no disease deterioration in the this compound group (p = 0.002). nih.gov |
| Disease Improvement | Statistically Significant Improvement | No Significant Improvement | This compound treatment resulted in a significant improvement of the disease compared with placebo (p = 0.004). nih.gov |
Comparative studies have been conducted to assess the efficacy of this compound against Traditional Chinese Medicine (TCM) for the post-operative management of endometriosis. The results suggest that TCM can offer comparable benefits to this compound. thegroveclinic.com.auresearchgate.net
One randomized clinical trial compared a Chinese herbal medicine (CHM) formulation, Yiweining, with this compound for preventing the recurrence of stage III endometriosis after surgery. nih.gov The study found that the recurrence rates were very similar and not significantly different between the two groups: 5.0% for the Yiweining group and 5.3% for the this compound group. Both were significantly more effective than an untreated control group, which had a recurrence rate of 30.7%. nih.gov
Another systematic review concluded that post-surgical administration of CHM may provide benefits comparable to this compound in terms of symptomatic relief, but potentially with fewer side effects. thegroveclinic.com.au A multi-center clinical trial also found that the incidence and timing of endometriosis recurrence were not significantly different between a group treated with CM and a group treated with Western medicine (which included this compound or a GnRH-a). researchgate.net
Table 5: this compound vs. Traditional Chinese Medicine (TCM) Efficacy in Endometriosis
| Comparison | Outcome Measure | This compound | Traditional Chinese Medicine | Finding |
|---|---|---|---|---|
| This compound vs. Yiweining (YWN) | Post-operative Recurrence Rate (Stage III Endometriosis) | 5.3% | 5.0% | Efficacy is similar, with no significant difference between the two groups. nih.gov |
| This compound vs. Chinese Herbal Medicine (CHM) | Symptomatic Relief (Post-laparoscopy) | Comparable | Comparable | No significant difference in rates of symptomatic relief was found. thegroveclinic.com.au |
| Western Medicine (this compound/GnRH-a) vs. Chinese Medicine (CM) | Incidence of Recurrence | Not Significantly Different | Not Significantly Different | The incidence and timing of recurrence were similar between the groups. researchgate.net |
Systematic Reviews and Meta-Analyses on this compound's Efficacy
Systematic reviews and meta-analyses have been conducted to synthesize the available evidence on the efficacy of this compound, primarily in the context of endometriosis. A notable 2023 systematic review and meta-analysis provided a comprehensive evaluation of this compound's effectiveness for this condition. nih.goviasp-pain.orgconsensus.app The review included 16 studies, encompassing a total of 1,286 women, which compared this compound against other drug treatments, including placebo, Danazol, Mifepristone, Leuprolide acetate, and a traditional Chinese medicine formulation (Quyu Jiedu Recipe). nih.gov
The primary outcomes assessed in this meta-analysis were changes in dysmenorrhea, pelvic pain, and dyspareunia. nih.gov The analysis found that, when compared with other treatments, this compound was effective in relieving dysmenorrhea and pelvic pain. nih.govendonews.com It also showed a positive morphologic response in the ovary. endonews.com Furthermore, the review noted an increase in the pregnancy rate among women treated with this compound. endonews.com
Below is a summary of the findings from the systematic review, detailing the comparators and the observed outcomes for this compound.
| Comparator Agent(s) | Key Efficacy Findings for this compound | Evidence Quality Note |
|---|---|---|
| Placebo, Danazol, Mifepristone, Leuprolide acetate, Quyu Jiedu Recipe | Relieved dysmenorrhea and pelvic pain. nih.gov | The quality of the evidence provided is generally very low or unclear. endonews.com |
| Placebo, Danazol, Mifepristone, Leuprolide acetate, Quyu Jiedu Recipe | Demonstrated positive morphologic response in the ovary. nih.govendonews.com | Conclusion should be interpreted with caution. nih.gov |
| Placebo, Danazol, Mifepristone, Leuprolide acetate, Quyu Jiedu Recipe | Associated with an increased pregnancy rate. nih.govendonews.com | Insufficient data to clearly determine superior efficacy over some comparators. nih.gov |
Considerations in Comparative Study Design and Interpretation
The design and interpretation of comparative clinical research involving this compound are subject to several critical considerations that can influence the validity and applicability of the findings. The existing body of literature, including individual trials and systematic reviews, highlights these complexities. nih.gov
Comparator Selection: The choice of a comparator agent is fundamental to the interpretation of a trial's results. This compound has been compared against various agents, each with a different mechanism of action and side-effect profile.
Danazol: A multicentre study randomized 269 patients to receive either this compound or danazol for six months. tandfonline.com This comparison is between two synthetic steroids with androgenic properties. The study found them to be similarly effective in reducing endometriosis symptoms and visible lesions. tandfonline.com
GnRH Agonists: A double-blind, double-dummy, randomized clinical trial compared this compound with leuprolide acetate, a gonadotropin-releasing hormone (GnRH) agonist. nih.gov This design compares different mechanisms of inducing a hypoestrogenic state. The study concluded that this compound is at least as effective as depot leuprolide acetate for pain relief. nih.gov
Progesterone (B1679170) Receptor Modulators: Clinical comparisons have been made with mifepristone, which has anti-progesterone effects. One study found no significant difference in the total effective rate for treating endometriosis post-laparoscopy between this compound (95%) and mifepristone (91.66%). who.int
Newer Progestins: An ongoing randomized controlled trial is designed to compare implantable this compound with oral dienogest, reflecting a need to evaluate this compound against more modern, commonly used treatments for endometriosis. clinicaltrials.gov
Endpoint Selection and Measurement: The outcomes measured in clinical trials are crucial for assessing efficacy. In endometriosis studies, this often involves subjective patient-reported outcomes, necessitating robust measurement tools.
Pain Assessment: Studies frequently use a visual analog scale (VAS) and a verbal rating scale to measure variations in dysmenorrhea, deep dyspareunia, and nonmenstrual pain. nih.gov
Objective Measures: Some studies include more objective endpoints, such as the elimination or reduction of visible endometriosis confirmed by laparoscopy. tandfonline.com Other objective measures can include changes in bone mineral density and serum lipid profiles, which are important for assessing the broader metabolic impact of the treatment compared to agents like GnRH agonists. nih.gov
Quality of Life and Function: More recent trial designs incorporate broader patient-centered outcomes. For example, the planned comparison with dienogest will assess quality of life using the Endometriosis Health Profile-30 (EHP-30) and sexual function with the Female Sexual Function Index (FSFI). clinicaltrials.gov
The following table summarizes key considerations in the design of comparative studies involving this compound.
| Design Consideration | Examples from this compound Research | Impact on Interpretation |
|---|---|---|
| Choice of Comparator | Danazol tandfonline.com, Leuprolide acetate (GnRH agonist) nih.gov, Mifepristone who.int, Dienogest clinicaltrials.gov | Determines the clinical question being answered (e.g., efficacy vs. another androgenic agent, a GnRH agonist, or a modern progestin). |
| Primary and Secondary Endpoints | Pain scores (VAS), laparoscopic assessment of lesions tandfonline.com, bone mineral density nih.gov, quality of life (EHP-30) clinicaltrials.gov, recurrence rates. who.int | A combination of subjective (pain, quality of life) and objective (lesion size, bone density) endpoints provides a more comprehensive efficacy profile. |
| Study Methodology | Multicenter, double-blind, double-dummy, randomized clinical trials. nih.gov Many older studies have an unclear risk of bias. endonews.com | High-quality methodology (e.g., randomization, blinding) is crucial for minimizing bias and providing reliable evidence. The low quality of much of the existing evidence limits firm conclusions. nih.gov |
| Follow-up Period | Studies include follow-up periods of 6-12 months after treatment completion to assess symptom recurrence. tandfonline.comnih.gov | Long-term follow-up is essential for evaluating the durability of treatment effects and the rate of symptom recurrence. |
Preclinical and Translational Research Methodologies for Gestrinone
Animal Models in Gestrinone Research
Animal models are indispensable for studying complex physiological and pathological conditions in a living organism, offering insights that cannot be obtained from in vitro experiments alone.
Rodent models have been instrumental in investigating the in vivo effects of this compound on estrogen-dependent conditions such as endometriosis and uterine fibroids. In a rat model of endometriosis, where endometrial tissue is implanted onto the peritoneum, studies have shown that this compound can effectively antagonize the effects of estrogen on these implants. nih.gov This suggests a direct inhibitory action on the growth and viability of ectopic endometrial tissue. nih.gov
For uterine fibroids, a guinea pig model has been developed where the animals are first oophorectomized and then treated with estradiol (B170435) benzoate (B1203000) to induce leiomyoma-like features. nih.gov Research using this model demonstrated that this compound markedly suppressed the growth of these uterine leiomyomas. nih.gov Histological examination of the this compound-treated group revealed myometrium features similar to the control group, with no observable nodules. nih.gov Furthermore, this compound was found to inhibit the protein expression of estrogen and progesterone (B1679170) receptors in this model. nih.gov
A study on experimental endometriosis in rabbits also showed that this compound inhibits the growth of ectopic endometrial implants in a dose-dependent manner. The research indicated that this compound treatment led to a decrease in the weight and atrophy of these implants.
Table 1: Findings from Rodent Model Studies on this compound
| Animal Model | Condition Studied | Key Findings with this compound Treatment | Reference |
|---|---|---|---|
| Rat | Endometriosis | Effectively antagonized estrogen's effects on the viability of endometrial implants. | nih.gov |
| Guinea Pig | Uterine Leiomyoma | Markedly suppressed the growth of uterine leiomyomas and inhibited estrogen and progesterone receptor expression. | nih.gov |
| Rabbit | Endometriosis | Inhibited the growth of ectopic endometrial implants in a dose-dependent fashion, causing decreased weight and atrophy. |
Non-human primates (NHPs), such as baboons and rhesus monkeys, are considered highly valuable models for endometriosis research due to their close phylogenetic relationship to humans. nih.govnih.gov Their reproductive anatomy and physiology, including a menstrual cycle similar in duration and endometrial remodeling to humans, make them particularly suitable for studying the pathogenesis and treatment of endometriosis. nih.gov
Spontaneous endometriosis occurs naturally in NHPs, and the disease can also be experimentally induced. nih.gov The baboon is often considered the most favorable NHP model because of its size and analogous reproductive system. nih.gov These models allow for the investigation of disease progression and provide a platform for the first-line validation of therapeutic targets and new medical treatment options. nih.govnih.gov While specific studies detailing the use of this compound in NHP models are not extensively documented in the reviewed literature, these models represent a crucial step in translational research for potential endometriosis therapies like this compound.
The design of preclinical studies for this compound is critical to ensure the results are relevant to human disease. A key consideration is disease mimicry , which involves creating an animal model that accurately reflects the human condition. For endometriosis, this is often achieved by surgically transplanting autologous uterine or endometrial tissue to ectopic locations, such as the peritoneum, in rodents. nih.gov This process is intended to simulate the retrograde menstruation theory of endometriosis development.
Hormonal induction is another vital aspect of experimental design, particularly for hormone-dependent diseases. Since endometriosis and uterine fibroids are estrogen-dependent, animal models often involve hormonal manipulation to create a relevant endocrine environment. For instance, in the guinea pig model of uterine leiomyomas, animals are oophorectomized to remove endogenous hormones and then treated with estradiol to stimulate the growth of uterine smooth muscle and nodule formation, thereby creating the disease state to be studied. nih.gov Similarly, in rat models of endometriosis, estrogen can be administered to promote the growth of endometrial implants, allowing researchers to study the antagonistic effects of compounds like this compound. nih.gov
In Vitro Research Methodologies
In vitro methodologies allow for controlled, detailed investigation of the cellular and molecular effects of this compound on specific cell types and tissues, complementing the systemic view provided by animal models.
Cell line studies are a cornerstone of in vitro research. Studies on cultured human uterine leiomyoma cells have shown that this compound significantly inhibits their growth in a concentration- and time-dependent manner. nih.gov The mechanism behind this suppression involves the regulation of the estrogen receptor alpha (ERα)/Src/p38 MAPK signaling pathway. nih.gov Specifically, this compound was found to reduce the expression of ERα and suppress the level of phospho-Tyr416-Src, while increasing the ratio of phospho-p38/p38 MAPK. nih.gov
Preclinical data have also evaluated this compound's effect on cancer cell lines. In studies with the triple-negative breast cancer cell line (MDA-MB-231), this compound caused a reduction in cell viability in a manner dependent on both concentration and time. The impact of this compound has also been observed to induce apoptosis in HeLa cells, a cervical cancer cell line.
Table 2: Summary of this compound Effects in Cell Line Studies
| Cell Line | Cell Type | Observed Effects of this compound | Reference |
|---|---|---|---|
| Human Uterine Leiomyoma Cells | Uterine Smooth Muscle Tumor | Inhibited cell growth in a concentration- and time-dependent manner; regulated ERα/Src/p38 MAPK pathway. | nih.gov |
| MDA-MB-231 | Breast Cancer | Reduced cell viability in a concentration- and time-dependent manner. | |
| HeLa | Cervical Cancer | Induced apoptosis. |
Research using patient-derived tissues provides a direct link between preclinical findings and the clinical setting. In one study, the effects of this compound were investigated in both endometrial and endometriosis tissue obtained from patients undergoing surgery. nih.gov The analysis focused on the concentration of cytosol estrogen and progestin receptors and the activity of the enzyme 17 beta-hydroxysteroid dehydrogenase (17β-HSD). nih.gov The results showed that in the endometrium, this compound treatment led to a decrease in estrogen and progestin receptors and an induction of 17β-HSD activity, which are characteristic progestin actions. nih.gov Interestingly, these specific parameters remained unchanged in the endometriosis tissue samples, indicating a differential effect of the compound on eutopic versus ectopic endometrial tissue. nih.gov This type of research is crucial for understanding the tissue-specific responses to this compound.
Biomarker Analysis and Assays
In the preclinical and translational research of this compound, a comprehensive analysis of biomarkers is essential to elucidate its mechanism of action and therapeutic potential. These investigations typically involve a suite of assays designed to measure changes in hormonal profiles, receptor expression, enzymatic activity, and inflammatory pathways.
Steroid Hormone Level Determination (e.g., Estradiol, Progesterone, Testosterone (B1683101), SHBG)
A primary methodology in evaluating this compound involves the precise measurement of key steroid hormones and their binding globulins to understand its impact on the endocrine system. Research indicates that this compound therapy influences the balance of several hormones. For instance, studies have shown that while levels of 17 beta-estradiol (E2), estrone (B1671321) (E1), and progesterone remained within the normal follicular phase range during treatment, other significant changes were observed. nih.govdrugbank.com Specifically, total testosterone and sex hormone-binding globulin (SHBG) levels have been found to decrease, leading to a slight increase in free testosterone. nih.govdrugbank.com
Preclinical methodologies to determine these levels typically employ immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), or mass spectrometry-based techniques on biological samples like serum or plasma from animal models. These assays quantify the concentration of hormones, providing direct evidence of this compound's systemic effects. The reduction in SHBG is a notable finding, as it increases the bioavailability of androgens, which is consistent with some of the compound's observed activities. nih.gov
Interactive Data Table: Effect of this compound on Steroid Hormone Levels
| Biomarker | Observed Effect | Research Finding |
| Estradiol (E2) | No significant change (remains in follicular phase range) | Studies report that 17 beta-estradiol levels are maintained within the physiological follicular phase range during this compound administration. nih.govdrugbank.com |
| Progesterone (P) | No significant change (remains in follicular phase range) | Progesterone concentrations are generally reported to stay within the normal range for the follicular phase of the menstrual cycle. nih.govdrugbank.com |
| Total Testosterone (TT) | Decrease | A decrease in the total circulating levels of testosterone has been documented in clinical studies. nih.govdrugbank.com |
| Free Testosterone (FT) | Slight Increase | Despite a drop in total testosterone, a slight increase in the unbound, biologically active fraction of testosterone is observed. nih.govdrugbank.com |
| Sex Hormone-Binding Globulin (SHBG) | Decrease | This compound administration leads to a significant decrease in SHBG levels, which contributes to the rise in free testosterone. nih.govdrugbank.comnih.gov |
Receptor Expression Analysis (e.g., ER, PR, AR)
This compound's pharmacological activity is mediated through its interaction with steroid hormone receptors. Therefore, a critical area of preclinical research is the analysis of Estrogen Receptor (ER), Progesterone Receptor (PR), and Androgen Receptor (AR) expression and binding. This compound exhibits a complex binding profile, acting on both central and peripheral steroid receptors. nih.govdrugbank.com It has a direct anti-progestogenic and anti-estrogenic effect on endometrial and ectopic endometrial receptors. drugbank.com
Binding affinity studies have revealed that this compound shows the highest affinity for ARs, followed by PRs, and a lesser affinity for ERs. nih.gov Despite its moderate binding to ERs, the resulting this compound-ER complex does not efficiently activate estrogen-responsive genes, contributing to its potent anti-estrogenic effects. nih.gov Methodologies used to assess receptor expression include immunohistochemistry (IHC) and Western blotting to quantify receptor protein levels in tissues, while ligand-binding assays are used to determine binding affinity. These analyses are crucial for understanding how this compound modulates cellular responses in target tissues like the endometrium and breast. nih.gov
Interactive Data Table: this compound Interaction with Steroid Receptors
| Receptor | Binding Affinity | Functional Effect |
| Androgen Receptor (AR) | Highest | Binds with relatively high affinity, mediating mild androgenic and anabolic effects. nih.gov |
| Progesterone Receptor (PR) | Moderate | Exhibits moderate binding affinity and functions as a progesterone antagonist (anti-progestogenic activity). nih.govpatsnap.com |
| Estrogen Receptor (ER) | Lower | Binds moderately but acts as an antagonist, as the complex does not efficiently activate estrogen-responsive genes. nih.gov |
Enzyme Activity Measurement (e.g., Aromatase, 17β-HSD)
Investigating this compound's influence on steroidogenic enzymes is key to understanding its mechanism for reducing estrogen levels. The compound's anti-estrogenic potency is enhanced through its effects on enzymes such as aromatase and 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov Aromatase is responsible for converting androgens into estrogens, and its inhibition is a key therapeutic strategy in estrogen-dependent conditions. nih.gov Similarly, 17β-HSD1 catalyzes the conversion of the weak estrogen, estrone, into the highly potent estradiol. mdpi.com
Preclinical research methodologies involve in vitro enzyme activity assays using purified enzymes or cell lysates. These assays measure the rate of conversion of a substrate to its product in the presence of this compound. For example, an aromatase activity assay would quantify the conversion of androstenedione (B190577) to estrone. nih.gov Such studies have suggested that this compound's androgenic properties may contribute to the inhibition of aromatase activity, thereby suppressing estrogen production and proliferation of endometrial tissue. nih.govnih.gov
Interactive Data Table: this compound's Effect on Steroidogenic Enzymes
| Enzyme | Function in Steroidogenesis | Reported Effect of this compound |
| Aromatase | Converts androgens (e.g., androstenedione) to estrogens (e.g., estrone). nih.gov | Inhibits aromatase activity, reducing local estrogen synthesis. nih.govnih.gov |
| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Converts the weak estrogen estrone to the highly potent estradiol. mdpi.com | This compound's anti-estrogenic action is increased by its effect on 17β-HSD. nih.gov |
Inflammatory Marker Quantification (e.g., TNF-α, IL-6, IL-8, NF-Kβ)
The anti-inflammatory properties of this compound are central to its efficacy in treating conditions like endometriosis, which is characterized by chronic inflammation. nih.gov Preclinical and translational studies, therefore, focus on quantifying key inflammatory mediators. This compound has been shown to decrease the inflammatory activity of endometrial lesions. patsnap.com
Research indicates that this compound exerts its anti-inflammatory effects by acting on the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-Kβ) pathway. nih.gov NF-Kβ is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8). Studies on other progestational compounds have demonstrated that they can attenuate TNF-α-induced IL-8 expression by reducing NF-κB activation in endometriotic cells. nih.gov Methodologies for quantifying these markers include ELISA for measuring cytokine protein levels in cell culture supernatants or tissue homogenates and electrophoretic mobility shift assays (EMSA) or reporter assays to assess NF-κB activation.
Interactive Data Table: this compound's Influence on Inflammatory Markers
| Inflammatory Marker | Role in Inflammation | Hypothesized/Observed Effect of this compound |
| TNF-α | A key pro-inflammatory cytokine that can stimulate the production of other inflammatory mediators. nih.gov | This compound is studied in the context of TNF-α-stimulated inflammatory environments. researchgate.net |
| IL-6 | A pro-inflammatory cytokine involved in the acute phase response. | Other progestins have been shown to suppress IL-6 secretion from endometriotic cells, suggesting a similar potential mechanism for this compound. researchgate.net |
| IL-8 | A chemokine that attracts neutrophils and is involved in inflammatory processes. nih.gov | Progestational compounds can attenuate TNF-α-induced IL-8 expression, a pathway relevant to this compound's action. nih.govresearchgate.net |
| NF-Kβ | A transcription factor that controls the expression of many pro-inflammatory genes. nih.govnih.gov | This compound acts on NF-Kβ receptors, suggesting it modulates this key inflammatory pathway. nih.gov |
Adverse Events and Physiological Impact: Mechanistic Research Insights
Androgenic Manifestations and Underlying Mechanisms
The androgenic properties of Gestrinone are a direct result of its ability to bind to and activate androgen receptors (ARs). patsnap.comwikipedia.org In fact, among steroid receptors, this compound demonstrates a high binding affinity for ARs. nih.gov This interaction can lead to increased concentrations of free testosterone (B1683101) by decreasing circulating levels of sex hormone-binding globulin (SHBG), thereby amplifying androgenic effects. wikipedia.orgdrugbank.com These effects manifest in various androgen-sensitive tissues.
Acne and seborrhea are among the most frequently reported androgenic side effects of this compound. mdpi.comnih.gov The underlying mechanism is tied to the pilosebaceous unit, which contains sebaceous glands that are highly sensitive to androgens. The binding of this compound to androgen receptors in these glands stimulates sebocyte proliferation and increases the production of sebum, an oily substance. mdpi.com Excessive sebum production (seborrhea) can clog hair follicles, creating an environment conducive to inflammation and the development of acne lesions. bionity.com Hyperinsulinemia, which can be influenced by hormonal therapies, may further promote androgen synthesis while reducing SHBG, thereby increasing bioavailable androgens that stimulate sebaceous gland activity. mdpi.com
A study analyzing the side effects of this compound reported the following incidences of androgenic effects on the skin:
| Androgenic Effect | Incidence Rate |
| Seborrhea | 71% |
| Acne | 65% |
| Data from a study on women taking 2.5 mg of oral this compound twice weekly. wikipedia.org |
This compound's androgenic activity also affects hair follicles, leading to paradoxical effects: excessive growth of terminal hair in androgen-dependent areas (hirsutism) and, conversely, scalp hair loss (androgenic alopecia). wikipedia.orgnih.govpatsnap.com Hirsutism is an androgen-dependent disorder resulting from the interaction between circulating androgen levels and the sensitivity of the hair follicle to these hormones. nih.gov Androgens, including this compound, promote the transformation of fine, light-colored vellus hair into coarse, dark terminal hair in areas like the face, chest, and abdomen. medscape.com This process is mediated by the enzyme 5-alpha-reductase within the skin, which converts testosterone into the more potent dihydrotestosterone (B1667394) (DHT), a primary driver of this hair pattern. nih.govmedscape.com
Simultaneously, scalp hair follicles in genetically predisposed individuals respond negatively to androgens. The androgenic stimulus leads to a gradual miniaturization of the hair follicles, shortening the anagen (growth) phase of the hair cycle. nih.gov This results in the production of shorter, finer hairs and can eventually lead to visible scalp hair loss. wikipedia.orgnih.gov The decrease in SHBG caused by this compound further contributes to these effects by increasing the amount of free, active androgens available to interact with hair follicles. wikipedia.orgdrugbank.com
Changes to the voice, such as deepening (a lower fundamental frequency) and hoarseness, are recognized potential side effects of this compound. patsnap.comnih.govpatsnap.com These vocal changes are a direct consequence of the androgenic effect on the larynx, which is a secondary sexual organ sensitive to sex hormones. nih.govnih.gov Androgen receptors are present in the vocal fold cells. nih.gov Stimulation of these receptors by compounds like this compound can lead to an increase in the mass and thickness of the vocal folds, a process similar to the laryngeal changes that occur in males during puberty. nih.govnih.gov This structural alteration of the vocal folds results in a lower pitch and can cause vocal instability or hoarseness. nih.govresearchgate.net Unlike some other side effects, these voice changes may be irreversible. wikipedia.orgpatsnap.com
Clitoral enlargement, or clitoromegaly, is a potential androgenic side effect of this compound, though it is less common than cutaneous manifestations. wikipedia.orgbionity.com This effect is a sign of significant androgenic action and virilization. medscape.com The clitoris is composed of erectile tissue that is embryologically homologous to the penis and is rich in androgen receptors. Exposure to supraphysiological levels of androgens can stimulate the growth of this tissue, leading to its enlargement. bionity.com
Antiestrogenic Manifestations and Underlying Mechanisms
This compound exerts functional antiestrogenic activity through several mechanisms. Centrally, it acts on the hypothalamic-pituitary axis to inhibit the secretion of gonadotropins—follicle-stimulating hormone (FSH) and luteinizing hormone (LH). patsnap.comwikipedia.org This suppression of the mid-cycle gonadotropin surge prevents ovulation and leads to a decline in ovarian hormone secretion, notably reducing circulating estradiol (B170435) levels by as much as 50%. wikipedia.orgdrugbank.com Peripherally, this compound has a direct antiprogestogenic and antiestrogenic effect on endometrial receptors, causing the atrophy of endometrial tissue. patsnap.comdrugbank.com
Amenorrhea (the absence of menstruation) and oligomenorrhea (infrequent menstruation) are common consequences of this compound's antiestrogenic and antiprogestogenic actions. wikipedia.orgpatsnap.com The suppression of FSH and LH secretion disrupts the normal cyclical development of ovarian follicles and the subsequent production of estrogen and progesterone (B1679170) that govern the menstrual cycle. patsnap.comwikipedia.org The resulting low-estrogen (hypoestrogenic) state prevents the proliferation of the endometrium (the uterine lining). patsnap.comdrugbank.com Furthermore, this compound's direct atrophic effect on the endometrium renders the lining thin and unable to undergo the normal cycle of growth and shedding that constitutes menstruation. patsnap.comnih.gov This hormonal and endometrial suppression leads to a high incidence of amenorrhea or oligomenorrhea during treatment. wikipedia.org
| Menstrual Effect | Incidence Rate | Study Details |
| Amenorrhea | 50% to 58% | Women taking 2.5 mg of oral this compound twice per week. wikipedia.org |
| Amenorrhea | 100% | Women taking 5 mg of oral this compound per day. wikipedia.org |
Hot Flushes
Hot flushes are a recognized adverse event associated with this compound, reported in approximately 24.2% of users in some studies. nih.gov The underlying mechanism is primarily attributed to the compound's potent anti-estrogenic properties. nih.govmims.com this compound interferes with the hypothalamic-pituitary-gonadal axis, leading to a decrease in the release of gonadotropins and subsequent suppression of ovarian steroid production. nih.govpatsnap.com This results in significantly reduced circulating levels of estrogen. patsnap.comwikipedia.org
This hypoestrogenic state is believed to cause a dysfunction of the central thermoregulatory centers in the hypothalamus. elsevier.com Normally, core body temperature is maintained within a narrow range. However, the decline in estrogen levels appears to narrow this thermoregulatory zone. nih.gov Consequently, small fluctuations in core body temperature that would typically go unnoticed can trigger an exaggerated heat-loss response, manifesting as a hot flush. cam.ac.uk This mechanism is analogous to the hot flushes experienced during menopause, which are also linked to a decline in estrogen levels. elsevier.comcam.ac.uk
Breast Atrophy/Hypoplasia
Breast atrophy, or a reduction in breast size, is a frequently reported physiological impact of this compound treatment, with studies indicating it affects around 23.7% to 29% of patients. nih.govwikipedia.org This effect is a direct consequence of the compound's multifaceted hormonal activities, primarily its anti-estrogenic and androgenic actions. wikipedia.orgnih.gov
The mechanism involves this compound's ability to bind to multiple steroid receptors. nih.gov It has an affinity for estrogen receptors (ERs) and progesterone receptors (PRs) in breast tissue. nih.gov By occupying these receptors, this compound antagonizes the proliferative effects of endogenous estrogens and progestogens, which are crucial for maintaining the glandular and adipose tissue of the breast. nih.govnih.gov This anti-estrogenic and anti-progestogenic activity leads to the atrophy of the endometrial-like tissue and a reduction in breast tissue volume. nih.govdrugbank.com Additionally, this compound's weak androgenic properties may also contribute to the reduction in breast size. wikipedia.org
Metabolic and Systemic Effects
Lipid Profile Alterations (HDL, VLDL, LDL, Triglycerides, Apoprotein B)
This compound administration has been shown to induce significant alterations in the lipid profile. Research indicates that the compound's androgenic and anti-estrogenic effects influence hepatic lipid metabolism. researchgate.net
Studies have consistently reported a notable decrease in high-density lipoprotein (HDL) cholesterol levels. drugbank.com Concurrently, levels of low-density lipoprotein (LDL) cholesterol and its associated apoprotein, Apoprotein B, have been observed to increase during therapy. drugbank.comresearchgate.net Furthermore, this compound has been shown to decrease total triglycerides and very low-density lipoprotein (VLDL) triglycerides. researchgate.netdrugbank.com
These changes are summarized in the table below, based on findings from clinical studies.
| Lipid Parameter | Effect of this compound |
| HDL Cholesterol | Decrease |
| VLDL Cholesterol | Decrease |
| LDL Cholesterol | Increase |
| Triglycerides | Decrease |
| Apoprotein B | Increase |
Hepatic Enzyme Elevations (Transaminases)
An increase in hepatic transaminase levels has been reported as a potential adverse effect of this compound, occurring in approximately 15.1% of patients in some reviews. nih.gov This suggests a degree of hepatotoxicity, necessitating the monitoring of liver function during treatment. mims.comnus.edu.sg
This compound is extensively metabolized in the liver, primarily through hydroxylation. wikipedia.orgdrugbank.com While the precise mechanism of drug-induced liver injury (DILI) from progestins is not fully elucidated, it is thought to be related to the direct hepatotoxic effects of the drug or its metabolites. semanticscholar.org Synthetic steroids can cause hepatocellular changes. jpccr.eu In the case of some progestins, it is hypothesized that they may be metabolized into compounds that can cause cholestatic injury. nih.gov The elevation in transaminases typically consists of a rise in serum aminotransferase levels without significant changes in alkaline phosphatase or bilirubin (B190676) and generally resolves after discontinuation of the drug. nih.gov
Impact on Bone Mineral Density
This compound therapy can have a negative impact on bone mineral density (BMD). nih.gov The primary mechanism behind this effect is the compound's anti-estrogenic activity, which leads to a reduction in circulating estrogen levels. nus.edu.sg Estrogen plays a crucial role in maintaining bone homeostasis by inhibiting bone resorption.
The hypoestrogenic state induced by this compound can disrupt the balance between bone formation and resorption, leading to a net loss of bone mass. nus.edu.sg This is a significant concern, particularly with long-term use, as it can increase the risk of osteoporosis. nus.edu.sg Abnormalities in bone mineral density have been reported in studies evaluating the safety profile of this compound. nih.gov
Changes in Thyroid-Binding Globulin and Thyroxine Levels
This compound has been shown to affect thyroid hormone parameters. Specifically, it leads to a decrease in the concentration of thyroid-binding globulin (TBG). drugbank.com TBG is the primary protein responsible for transporting thyroid hormones in the bloodstream.
A reduction in TBG levels results in a corresponding decrease in the total serum thyroxine (T4) levels. drugbank.com However, this change is generally not considered clinically significant because the levels of free thyroxine (the biologically active form) and thyroid-stimulating hormone (TSH) remain within the normal reference range. drugbank.com
Other Reported Physiological Impacts
This compound's influence on body weight is a notable physiological impact, with research indicating varied responses among individuals. The compound's anabolic and androgenic properties are considered key drivers of these changes. nih.gov A significant portion of studies reveals a tendency towards weight gain in patients. nih.govtg.org.au
A systematic review encompassing 32 articles found that the majority of studies (24 in total) reported significant weight gain associated with this compound use. nih.govtg.org.au This weight gain was observed in approximately 40% of the sample population and ranged from 0.9 to 8 kilograms per patient. nih.govtg.org.au The androgenic activity of this compound, a synthetic derivative of 19-nortestosterone, is a primary contributor to this effect. nih.govbionity.comwikipedia.org
Conversely, a smaller subset of research has documented weight loss or maintenance. Two studies noted that about 10% of patients experienced weight loss, while three other trials observed that approximately 15% of women maintained their weight during treatment. tg.org.au
The table below summarizes the reported changes in body weight from a systematic review.
| Weight Change | Percentage of Patients Affected | Reported Range of Weight Gain |
| Weight Gain | ~40% | 0.9 to 8 kg |
| Weight Loss | ~10% | Not Specified |
| Weight Maintenance | ~15% | Not Applicable |
Data compiled from a systematic review of 32 studies. tg.org.au
Changes in libido are another physiological impact associated with this compound. wikipedia.org Research has identified a decrease in libido as a recurring adverse event. tg.org.auendonews.com
A systematic review analyzing data from multiple studies reported that decreased libido occurred in 26.5% of cases. nih.govtg.org.au This effect is linked to the hormonal modulations induced by this compound, which include antiestrogenic and antiprogestogenic activities, as well as its interaction with androgen receptors. drugbank.compatsnap.com The compound's influence on the hypothalamic-pituitary-gonadal axis, leading to reduced ovarian steroid production, can also contribute to changes in libido. nih.govpatsnap.com
Clinical studies have reported the occurrence of cramps and other nonspecific symptoms in individuals using this compound. In a comprehensive systematic review, cramps were reported in 18.6% of patients. nih.govtg.org.au Other less frequent, nonspecific symptoms such as hoarseness have also been noted, occurring in approximately 3.5% of cases. nih.govtg.org.au
Concerns Regarding Embryotoxicity and Fetal Masculinization
Significant concerns exist regarding the use of this compound during pregnancy due to its potential for embryotoxicity and fetal masculinization. tg.org.audrugbank.com this compound is contraindicated in pregnancy. bionity.comwikipedia.org
The drug is reported to be embryotoxic in some animal studies. tg.org.audrugbank.com Furthermore, its androgenic properties pose a risk of masculinization of a female fetus. tg.org.audrugbank.com this compound is a synthetic steroid structurally related to the 19-nortestosterone group, and its binding to androgen receptors is the mechanistic basis for these androgenic effects. nih.govbionity.compatsnap.com Exposure to androgens during critical periods of fetal development can lead to the virilization of a female fetus. wikipedia.org Due to these risks, the use of barrier contraception is advised for patients during treatment, even though this compound inhibits ovulation. tg.org.au
Challenges, Limitations, and Future Research Directions for Gestrinone
Limitations of Existing Research
A comprehensive evaluation of gestrinone is hindered by several persistent issues within the body of existing scientific literature. These limitations span from the design of studies to the long-term data available.
Scarcity of Recent, Standardized Clinical Trials
The body of research on this compound suffers from a lack of extensive and recent studies. nih.gov Much of the foundational clinical work was conducted in the 1980s and 1990s, with a noticeable decline in large-scale, standardized trials in subsequent years. nih.gov A 2023 review highlighted that the randomized clinical trials available were poorly updated, contributing to the uncertainty surrounding its comparative efficacy. endonews.com This scarcity of modern research means that current medical and regulatory standards are often not met by the existing evidence base, making it challenging to fully assess its therapeutic profile in the context of contemporary medicine. nih.govnih.gov
Insufficient Long-term Safety and Efficacy Data
One of the most critical gaps in this compound research is the insufficiency of long-term safety and efficacy data. nih.govmdpi.com While short-term studies have provided some insights, the extended effects of this compound use, particularly concerning bone mineral density and lipid profiles, remain a concern that requires further investigation. nih.govnih.gov Most clinical trials have followed patients for relatively short periods, often six months to a year, with very few providing follow-up data extending for several years. nih.gov This lack of long-term evidence is a significant limitation, preventing a full understanding of the risks and benefits associated with prolonged therapy. nih.govresearchgate.net
Future Research Avenues and Priorities
To address the existing gaps and fully elucidate the therapeutic potential of this compound, future research must be strategically focused and methodologically sound. Key priorities include:
Conducting Large-Scale, Rigorous Clinical Trials: There is a pressing need for multicenter, prospective, randomized, double-blind, and placebo-controlled studies. nih.govnih.gov Such trials should be designed to meet current international standards for clinical research to provide high-quality evidence on efficacy and safety.
Standardization of Protocols: Future studies must employ standardized protocols, including consistent patient inclusion/exclusion criteria, validated outcome measures, and uniform treatment durations. This will allow for more reliable comparisons and meta-analyses.
Dose-Finding and Route Comparison Studies: Well-designed trials are required to directly compare different doses and administration routes (e.g., oral vs. subdermal implants). nih.govmdpi.com These studies should include pharmacokinetic analyses to better understand drug absorption, distribution, and metabolism. nih.gov
Long-Term Follow-up: Future research initiatives must incorporate long-term follow-up phases to systematically collect data on the safety and efficacy of this compound over extended periods. nih.govnih.gov This is crucial for assessing its impact on bone health, cardiovascular risk factors, and the recurrence of symptoms.
Exploring New Therapeutic Indications: While endometriosis is the primary indication, further research could explore this compound's utility in other estrogen-dependent conditions. nih.govnih.gov Pre-clinical and early-phase clinical studies could investigate its potential in areas like certain gynecological cancers, building on initial findings that suggest a possible protective effect. nih.gov
Biomarker Discovery: Research focused on identifying biomarkers could help predict patient response to this compound, allowing for more personalized treatment approaches in conditions like endometriosis. premier-research.com
Addressing these research priorities will be essential to clarify the role of this compound in modern therapeutics and to ensure its use is based on robust, high-quality scientific evidence. nih.govresearchgate.net
Elucidation of Novel Therapeutic Indications
While this compound is primarily approved for the treatment of endometriosis, its unique pharmacological profile suggests potential applications in other estrogen-dependent and related conditions. wikipedia.orgnih.gov Research is beginning to explore these novel therapeutic areas. Due to its androgenic and antiestrogenic properties, there is an expectation that this compound could offer benefits in improving muscle mass for patients with sarcopenia. nih.govmdpi.com
Further investigations are reevaluating its use for conditions such as:
Uterine fibroids wikipedia.orgmdpi.com
Heavy menstrual bleeding (menorrhagia) wikipedia.org
Hormone therapy in post-menopausal women nih.gov
The anti-inflammatory and antiestrogenic actions of this compound, which contribute to the regression of endometriotic lesions, may also be beneficial in reducing fibroid volume. mdpi.com Its ability to induce a prolonged state of amenorrhea makes it a candidate for managing chronic anemia resulting from excessive menstrual flow. nih.gov Future research is required to formally evaluate the long-term safety and efficacy of this compound for these potential new indications. nih.govresearchgate.net
Investigation of Long-term Outcomes and Disease Recurrence
A significant challenge in the management of endometriosis is the high rate of disease recurrence following treatment. Therefore, a critical area of future research for this compound is the investigation of long-term patient outcomes. Studies have shown that while this compound is effective in reducing endometriosis scores and symptoms, the disease can recur after treatment cessation. nih.gov
One prospective study with a five-year follow-up compared this compound with Buserelin intranasal spray. nih.gov It found that the "success" rates, defined as long-term remission, were similar and relatively low for both groups, with 36% for the this compound group and 33% for the Buserelin group. nih.gov The "failure" rates were 40% and 33%, respectively, indicating a substantial proportion of patients experienced recurrence. nih.gov
Another study comparing postoperative adjuvant therapy with Mifepristone (B1683876) and this compound found recurrence rates of 8.33% for the Mifepristone group and 5% for the this compound group, both significantly lower than a control group. who.int These findings highlight the need for more extensive, long-term follow-up studies to accurately determine recurrence rates and identify factors that may predict sustained remission after this compound therapy.
Comparative Effectiveness Research with Newer Therapies
This compound was developed during an era with fewer medical options for endometriosis. mdpi.com Today, the therapeutic landscape includes a variety of treatments, including gonadotropin-releasing hormone (GnRH) agonists and antagonists, and other progestins like Dienogest (B1670515). mdpi.comcenterwatch.com Consequently, a key research priority is to conduct rigorous comparative effectiveness studies to position this compound appropriately among these newer therapies.
Systematic reviews and meta-analyses have compared this compound to other treatments, but the evidence is often limited and of low quality. endonews.comnih.gov
Versus Danazol (B1669791): Some evidence suggests this compound may have some efficacy advantages over Danazol. endonews.comnih.gov
Versus Leuprolide Acetate (B1210297): Studies have compared this compound to the GnRH agonist Leuprolide acetate, with one multicenter, randomized, double-blind study evaluating its effect on pelvic pain. unica.it A tendency toward more prolonged pain reduction was noted after this compound treatment compared to Leuprolide acetate. unica.it
Versus Mifepristone: In a study of postoperative adjuvant therapy, this compound showed a slightly lower recurrence rate (5%) compared to Mifepristone (8.33%), though the difference was not statistically significant. who.int The total effective rate was 95% for this compound and 91.66% for Mifepristone. who.int
Versus Dienogest: A clinical trial is currently underway to compare the effects of implantable this compound with oral Dienogest in relieving complaints related to endometriosis. centerwatch.comclinicaltrials.gov
Future research must focus on well-designed, head-to-head clinical trials to clarify the comparative effectiveness and patient tolerance of this compound versus contemporary treatments. nih.gov
| Comparative Agent | Key Findings | Citations |
| Danazol | This compound may offer some efficacy advantages. | endonews.comnih.gov |
| Leuprolide Acetate | A trend towards more prolonged pain reduction was observed with this compound. | unica.it |
| Mifepristone | Showed comparable total effective rates (95% vs. 91.66%) and recurrence rates (5% vs. 8.33%) in a postoperative setting. | who.int |
| Dienogest | A comparative clinical trial is in progress to evaluate implantable this compound versus oral Dienogest. | centerwatch.comclinicaltrials.gov |
Pharmacogenomic Studies for Personalized this compound Therapy
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, offers a promising avenue for personalizing medical treatments. menopause.org.au Currently, there is significant variability in how individual patients respond to hormonal therapies like this compound. menopause.org.au Pharmacogenomic research has the potential to revolutionize the use of this compound by identifying genetic markers that predict therapeutic efficacy and susceptibility to side effects. jbclinpharm.orgyoutube.com
Future pharmacogenomic studies for this compound could focus on:
Metabolizing Enzymes: Identifying genetic variants in enzymes responsible for this compound metabolism, such as the cytochrome P450 family, which could influence the drug's availability and clearance. youtube.com
Hormone Receptors: Investigating polymorphisms in genes for progesterone (B1679170), androgen, and estrogen receptors, as variations in these receptors could alter tissue sensitivity to this compound.
Hormone Synthesis and Transport: Analyzing genes related to steroidogenesis and transport proteins like sex hormone-binding globulin (SHBG), which this compound is known to affect. nih.gov
By understanding a patient's genetic profile, clinicians could one day tailor this compound therapy to maximize efficacy while minimizing unwanted effects, representing a shift towards precision medicine in gynecology. menopause.org.aujbclinpharm.org
Research on Patient Quality of Life and Satisfaction
Studies are beginning to include validated instruments to measure these patient-centered outcomes. For instance, an ongoing clinical trial comparing this compound and Dienogest plans to use the Endometriosis Health Profile-30 (EHP-30) questionnaire to evaluate the impact of the treatments on patients' quality of life. centerwatch.comclinicaltrials.gov Other studies have noted improvements in painful symptoms, which directly contribute to a better quality of life. nih.govresearchgate.net
Future clinical trials should systematically include QoL assessments as primary or secondary endpoints to provide a more holistic view of this compound's therapeutic value from the patient's perspective.
Exploration of Specific Hormonal Pathway Modulation in Co-morbid Conditions
This compound exerts its effects through a complex interplay with multiple hormonal pathways. patsnap.com It has a high binding affinity for androgen and progesterone receptors and a lesser affinity for estrogen receptors. mdpi.comnih.gov Its antiestrogenic action is enhanced by inhibiting aromatase and modulating inflammatory pathways, such as the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov
This multifaceted mechanism of action suggests that this compound could modulate hormonal pathways relevant to co-morbid conditions, particularly those that are also estrogen-dependent. mdpi.com For example, its antiproliferative and antiangiogenic effects are being considered for their potential impact on conditions beyond endometriosis. mdpi.com Research into how this compound's modulation of specific receptors (e.g., androgen, progesterone, aldosterone (B195564), glucocorticoid) and signaling pathways could be beneficial in patients with co-existing conditions like uterine fibroids is a key area for future investigation. mdpi.comnih.gov
Development of Standardized Preclinical and Clinical Study Designs
A significant limitation in the existing body of research on this compound is the lack of methodological consistency and the generally low quality of evidence from many studies. endonews.comnih.gov Systematic reviews have pointed to limitations such as a small number of included studies, poorly updated randomized clinical trials, and an unclear risk of bias. endonews.com
To build a more robust evidence base for this compound, future research must adhere to standardized preclinical and clinical study designs. nih.gov This includes:
Standardized Endpoints: Clearly defining primary and secondary outcomes, including validated pain scores, disease staging, recurrence rates, and quality of life measures. clinicaltrials.gov
Rigorous Methodology: Implementing robust randomization, double-blinding where feasible, and adequate sample sizes to ensure statistical power. nih.gov
Modern Trial Designs: Employing innovative study designs like adaptive or platform trials to efficiently evaluate this compound against multiple comparators or in different patient subgroups. nih.gov
Regulatory Alignment: Designing trials that meet the rigorous standards of regulatory bodies to ensure the data generated is of sufficient quality for decision-making. youtube.com
By adopting standardized and high-quality research practices, the scientific community can more definitively establish the safety, efficacy, and role of this compound in modern medicine. nih.gov
Regulatory and Public Health Implications of Off-Label Use
This compound, a synthetic steroid, is approved in several countries in Europe, Latin America, and Australia primarily for the treatment of endometriosis. wikipedia.orgnih.govncats.io However, its use extends beyond this approved indication into several "off-label" applications, which raises significant regulatory and public health concerns. Off-label use is the practice of prescribing a medication for a condition, population, or in a manner not specified in the drug's approved labeling. nih.govnber.org While this can be a valuable practice in medicine, it requires careful consideration of the evidence, especially when robust data on safety and efficacy for the unapproved use are lacking. nber.org
The primary off-label applications of this compound include the management of uterine fibroids and heavy menstrual bleeding. wikipedia.org It has also been investigated as a hormonal contraceptive, though a relatively high failure rate prevented its recommendation for this purpose. wikipedia.orgdrugbank.com More recently, a concerning trend has emerged involving the use of this compound subcutaneous implants for aesthetic purposes, leveraging its anabolic properties to promote muscle gain and fat reduction. nih.govresearchgate.netresearchgate.netresearchgate.net This particular off-label application, often occurring without adequate medical supervision, is a focal point of public health discussions due to the insufficient evidence supporting its safety and efficacy for such uses. nih.govnih.gov
The regulatory landscape for this compound is fragmented. The medication is not available in the United States or Canada. wikipedia.orgmednexus.org In regions where it is approved, its use is intended for specific gynecological conditions. nih.gov The off-label use for aesthetic enhancement falls into a regulatory grey area, with health authorities and medical societies expressing concern over its unregulated and widespread application. researchgate.net Furthermore, due to its anabolic effects, this compound is banned in competitive sports by the International Olympic Committee and the World Anti-Doping Agency. wikipedia.orgresearchgate.netchemeurope.com
From a public health perspective, the unsupervised, off-label use of this compound presents several risks. The evidence base for its safety, particularly for long-term or aesthetic use, is limited and often derived from studies with methodological weaknesses or outdated data. nih.govendonews.com The androgenic and antiestrogenic properties of the drug can lead to a range of side effects, and without medical oversight, users may not be adequately informed or monitored for potential adverse events. wikipedia.orgnih.govnih.gov These events can include cardiovascular complications, hormonal imbalances, and psychological disorders. nih.gov
There is a consensus in the scientific community on the need for enhanced regulatory oversight and further standardized research to fully understand the risk-benefit profile of this compound, especially for its non-approved indications. nih.govresearchgate.net The lack of high-quality, current evidence poses a significant challenge for healthcare providers and public health bodies in guiding safe practices and mitigating the potential health risks associated with the off-label and unsupervised use of this hormone. nih.gov The economic burden on healthcare systems to manage adverse effects resulting from improper off-label use is also a considerable public health concern. nih.gov
The following table summarizes the key uses of this compound and the associated regulatory and evidence-based considerations.
| Indication | Regulatory Status | Level of Evidence/Concern | Key Public Health Implications |
|---|---|---|---|
| Endometriosis | Approved in Europe, Latin America, Australia nih.govncats.io | Primary approved clinical use nih.gov | Medically supervised use for an approved indication. |
| Uterine Fibroids | Off-Label wikipedia.orgnih.gov | Some studies exist, but data is limited wikipedia.orgresearchgate.net | Requires careful risk-benefit assessment by a healthcare provider. |
| Contraception | Off-Label (Investigational) wikipedia.orgnus.edu.sg | Considered to have too high a failure rate wikipedia.org | Risk of unintended pregnancy. |
| Aesthetic Enhancement (Anabolic Effects) | Off-Label nih.govresearchgate.netresearchgate.net | Insufficient evidence of safety and efficacy; High concern nih.govresearchgate.net | Significant risk of adverse effects, often used without medical supervision, banned in sports. wikipedia.orgnih.govnih.gov |
Q & A
Q. What experimental design considerations are critical when evaluating Gestrinone’s efficacy in preclinical models of endometriosis or uterine fibroids?
To assess this compound’s efficacy, researchers must:
- Select appropriate disease models : Use hormonally induced rodent models (e.g., endometrial implant models in rats) that mimic human pathophysiology .
- Standardize dosing protocols : this compound’s anti-progestogenic effects are dose-dependent; employ dose-response studies (e.g., 0.5–2.5 mg/kg/day) to balance efficacy and adverse effects like osteoporosis .
- Include dual control groups : Compare against both untreated cohorts and standard therapies (e.g., leuprolide) to contextualize therapeutic outcomes .
- Measure biomarkers : Quantify serum gonadotropin levels (LH/FSH) and tissue-specific markers (e.g., progesterone receptor density) to validate mechanistic hypotheses .
Q. How can researchers standardize protocols for this compound’s in vitro assays to ensure reproducibility?
- Cell line validation : Use hormone-responsive endometrial or myometrial cell lines (e.g., Ishikawa or HuLM cells) with confirmed receptor expression profiles .
- Define solvent controls : this compound’s low solubility in methanol necessitates vehicle controls (e.g., DMSO at ≤0.1% v/v) to exclude solvent-induced artifacts .
- Optimize incubation times : Time-course experiments (24–72 hours) are critical, as prolonged exposure may confound results due to metabolite accumulation .
- Report purity and storage : Specify batch-specific purity (≥98%) and storage conditions (-20°C for stock solutions) to minimize variability .
Q. What methodologies are recommended for analyzing this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in longitudinal studies?
- Sampling frequency : Collect plasma/tissue samples at intervals (e.g., 0, 6, 12, 24h post-administration) to capture metabolite kinetics (e.g., ethynylestradiol derivatives) .
- LC-MS/MS validation : Use liquid chromatography-tandem mass spectrometry with isotope-labeled internal standards for sensitive quantification .
- Non-compartmental analysis : Calculate AUC, Cmax, and half-life to correlate exposure with therapeutic outcomes (e.g., fibroid volume reduction) .
Advanced Research Questions
Q. How can contradictory data on this compound’s osteoporotic effects be resolved across different experimental models?
Contradictions arise from species-specific metabolism and study duration. To address this:
- Compare in vitro vs. in vivo models : Human osteoblast cultures may lack metabolic enzymes present in rodents, altering drug effects .
- Longitudinal bone density monitoring : Use micro-CT scans in long-term studies (≥6 months) to differentiate transient bone turnover from irreversible loss .
- Evaluate dose thresholds : Identify no-observed-adverse-effect levels (NOAELs) through meta-analysis of existing datasets .
Q. What multi-omics approaches can elucidate this compound’s off-target effects in non-reproductive tissues?
- Transcriptome profiling : RNA-seq of liver/kidney tissues can reveal metabolic pathway perturbations (e.g., cytochrome P450 regulation) .
- Proteomic integration : Combine with SILAC-based proteomics to detect post-translational modifications linked to adverse effects (e.g., collagen degradation in bone) .
- Network pharmacology : Use tools like STRING-DB to map interactions between this compound-targeted proteins and off-tissue signaling hubs .
Q. How can this compound be repositioned for oncology research, as suggested by transcriptomic connectivity mapping?
- Transcriptome-driven drug repurposing : Compare gastric cancer gene signatures (e.g., from TCGA) against Connectivity Map (CLUE) datasets to identify negative correlations with this compound’s expression profile .
- Validate anti-proliferative effects : Test in patient-derived xenograft (PDX) models of hormone-resistant cancers (e.g., triple-negative breast cancer) .
- Mechanistic follow-up : Investigate this compound’s inhibition of kinases or epigenetic regulators (e.g., HDACs) through kinome-wide screens or ChIP-seq .
Q. What strategies mitigate bias in retrospective studies analyzing this compound’s long-term safety in clinical cohorts?
- Propensity score matching : Adjust for confounders (e.g., age, baseline BMD) when comparing this compound users vs. non-users .
- Adverse event triangulation : Cross-reference EHR data with patient-reported outcomes (PROs) to capture underreported effects (e.g., mood disorders) .
- Sensitivity analyses : Test robustness by excluding outliers or varying exposure definitions (e.g., cumulative dose vs. duration) .
Methodological Guidelines
Q. How should researchers design mixed-methods studies to evaluate this compound’s patient-reported outcomes (PROs)?
- Quantitative phase : Use validated questionnaires (e.g., EHP-30 for endometriosis) with Likert scales to quantify symptom severity .
- Qualitative follow-up : Conduct semi-structured interviews to explore unmeasured domains (e.g., psychosocial impacts) .
- Data integration : Apply triangulation matrices to reconcile discordant quantitative-qualitative findings .
Q. What statistical methods are appropriate for analyzing this compound’s non-linear dose-response relationships?
- Non-parametric regression : Use fractional polynomial or spline models to identify inflection points in efficacy-toxicity curves .
- Bayesian hierarchical modeling : Account for inter-study heterogeneity in meta-analyses of preclinical data .
- Benchmark dose (BMD) modeling : Estimate doses associated with predefined effect sizes (e.g., 10% reduction in fibroid volume) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
